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Compound Name: VP3.15 dihydrobromide

Cat. No.: B611709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system (CNS)

penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and

glycogen synthase kinase-3β (GSK-3β).[1][2][3] This dual inhibitory action confers upon

VP3.15 significant neuroprotective, anti-inflammatory, and pro-remyelinating properties.[1][3]

Preclinical studies have demonstrated its therapeutic potential in models of demyelinating

diseases such as multiple sclerosis and in certain cancers like glioblastoma.[4][5][6][7] This

document provides a comprehensive overview of the chemical properties, mechanism of

action, and key experimental protocols related to VP3.15 dihydrobromide.

Chemical Properties
VP3.15 dihydrobromide is the salt form of the free base VP3.15, offering enhanced water

solubility and stability.[8] While specific data for melting point and pKa are not readily available

in the public domain, other key chemical properties are summarized below.

Table 1: Physicochemical Properties of VP3.15 Dihydrobromide
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Property Value Reference

Chemical Name

(2,3-Diphenyl-2H-[9]thiadiazol-

5-ylidene)-(2-morpholin-4-yl-

ethyl)-amine Dihydrobromide

[4]

Molecular Formula C₂₀H₂₄Br₂N₄OS [1][4]

Molecular Weight 528.30 g/mol [1][4]

CAS Number 1281681-33-1 [1][4]

Appearance Solid powder [1][4]

Purity ≥99.0% [3]

Solubility
DMSO: 62.5 mg/mL (118.30

mM)
[10]

Storage

Store at -20°C for long-term

(months to years) or 0-4°C for

short-term (days to weeks).

Stock solutions should be

stored at -80°C (up to 6

months) or -20°C (up to 1

month).[1][4][10]

Biological Activity and Mechanism of Action
VP3.15 is a dual inhibitor of PDE7 and GSK-3β with IC₅₀ values of 1.59 µM and 0.88 µM,

respectively, for the free base form.[1][2][8] Its mechanism of action involves the synergistic

effect of inhibiting these two key enzymes.

PDE7 Inhibition: PDE7 is a cyclic adenosine monophosphate (cAMP)-specific

phosphodiesterase. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels.

Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and

inactivates GSK-3β. This pathway contributes to the anti-inflammatory and neuroprotective

effects of the compound.
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GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular

processes, including inflammation, cell survival, and proliferation. Direct inhibition of GSK-3β

by VP3.15, coupled with the indirect inhibition via the PDE7-cAMP-PKA pathway, leads to

the modulation of downstream signaling cascades, including the suppression of the pro-

inflammatory NF-κB pathway.

The dual inhibition of PDE7 and GSK-3β by VP3.15 results in a multifaceted therapeutic

potential, including the reduction of neuroinflammation, promotion of oligodendrocyte precursor

cell (OPC) differentiation, and enhancement of remyelination.[2][4]
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Caption: VP3.15 dual inhibition of PDE7 and GSK-3β signaling pathway.

Experimental Protocols
Proposed Synthesis of VP3.15
While a specific, detailed synthesis protocol for VP3.15 is not publicly available, a plausible

synthetic route can be conceptualized based on general methods for the synthesis of 5-imino-

1,2,4-thiadiazole derivatives. The synthesis would likely involve the cyclization of a substituted

guanidine precursor with an appropriate electrophile.

Figure 2: Proposed Experimental Workflow for Synthesis
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Step 1: Precursor Synthesis

Step 2: Heterocycle Formation

Step 3: Purification and Salt Formation

Step 4: Characterization
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Caption: A generalized workflow for the synthesis of VP3.15 dihydrobromide.

In Vitro Glioblastoma Cell Viability Assay
This protocol is adapted from studies investigating the effect of VP3.15 on glioblastoma cell

lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611709?utm_src=pdf-body-img
https://www.benchchem.com/product/b611709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Protocol for Glioblastoma Cell Viability Assay

Step Procedure

1. Cell Seeding
Seed human or mouse glioblastoma cells in a

96-well plate at a density of 5,000 cells per well.

2. Incubation
Incubate the cells for 24 hours to allow for

attachment.

3. Treatment

Treat the cells with varying concentrations of

VP3.15 dihydrobromide (e.g., 0.1 µM to 100 µM)

or vehicle control (e.g., DMSO).

4. Incubation Incubate the treated cells for 72 hours.

5. Viability Assessment
Add Alamar Blue reagent (1:10 dilution in

media) to each well and incubate for 1-4 hours.

6. Measurement

Measure the absorbance at 570 nm with a

reference wavelength of 600 nm using a

microplate reader.

7. Data Analysis

Normalize the absorbance values of the treated

wells to the vehicle control wells to determine

the percentage of cell viability.

In Vivo Remyelination Study in a Theiler's Murine
Encephalomyelitis Virus (TMEV) Model
This protocol outlines a general procedure for evaluating the pro-remyelinating effects of

VP3.15 in a TMEV-induced demyelination mouse model.

Table 3: Protocol for In Vivo TMEV Model Remyelination Study
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Step Procedure

1. Disease Induction
Induce demyelination in susceptible mouse

strains by intracranial injection of TMEV.

2. Treatment

At the onset of chronic disease (typically 60

days post-infection), administer VP3.15

dihydrobromide (10 mg/kg, intraperitoneally) or

vehicle control daily for a specified period (e.g.,

15 days).[7]

3. Behavioral Assessment

Monitor motor function throughout the treatment

period using tests such as open field (horizontal

and vertical activity) or rotarod.[7]

4. Tissue Collection
At the end of the treatment period, perfuse the

mice and collect the spinal cords.

5. Histology and Immunohistochemistry

Process the spinal cords for histological

analysis. Perform immunohistochemistry for

markers of myelination (e.g., Myelin Basic

Protein - MBP), axonal integrity (e.g.,

Neurofilament Heavy - NFH),

microglia/macrophage activation (e.g., Iba-1),

and T-cell infiltration (e.g., CD3).[11]

6. Image Analysis

Quantify the stained areas or cell numbers in

the white matter tracts of the spinal cord using

image analysis software.

7. Statistical Analysis

Compare the results between the VP3.15-

treated and vehicle-treated groups using

appropriate statistical tests.

Figure 3: Experimental Workflow for In Vivo TMEV Model
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Caption: Workflow for evaluating VP3.15 in a TMEV-induced demyelination model.

Conclusion
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VP3.15 dihydrobromide is a promising preclinical candidate with a well-defined dual

mechanism of action targeting PDE7 and GSK-3β. Its chemical properties, including good

solubility and stability in its dihydrobromide salt form, make it suitable for in vitro and in vivo

experimental studies. The provided protocols offer a starting point for researchers investigating

the therapeutic potential of VP3.15 in neurodegenerative diseases and cancer. Further

research is warranted to fully elucidate its therapeutic efficacy and safety profile for potential

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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